molecular formula C14H20ClN3O2 B2866543 2-{[(2R,3R)-1-(2-chloropyridine-4-carbonyl)-2-methylpyrrolidin-3-yl](methyl)amino}ethan-1-ol CAS No. 2093965-99-0

2-{[(2R,3R)-1-(2-chloropyridine-4-carbonyl)-2-methylpyrrolidin-3-yl](methyl)amino}ethan-1-ol

Cat. No.: B2866543
CAS No.: 2093965-99-0
M. Wt: 297.78
InChI Key: LVMGIUFIIJCHAF-ZYHUDNBSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{(2R,3R)-1-(2-chloropyridine-4-carbonyl)-2-methylpyrrolidin-3-ylamino}ethan-1-ol is a complex organic compound with a unique structure that includes a pyrrolidine ring, a chloropyridine moiety, and an ethanolamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(2R,3R)-1-(2-chloropyridine-4-carbonyl)-2-methylpyrrolidin-3-ylamino}ethan-1-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidine ring.

    Introduction of the Chloropyridine Moiety: The chloropyridine group is introduced through a nucleophilic substitution reaction.

    Attachment of the Ethanolamine Group: The final step involves the reaction of the intermediate with ethanolamine under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{(2R,3R)-1-(2-chloropyridine-4-carbonyl)-2-methylpyrrolidin-3-ylamino}ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its pharmacological properties.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-{(2R,3R)-1-(2-chloropyridine-4-carbonyl)-2-methylpyrrolidin-3-ylamino}ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical products.

Mechanism of Action

The mechanism of action of 2-{(2R,3R)-1-(2-chloropyridine-4-carbonyl)-2-methylpyrrolidin-3-ylamino}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-{(2R,3R)-1-(2-chloropyridine-4-carbonyl)-2-methylpyrrolidin-3-ylamino}ethan-1-ol
  • 2-{(2R,3R)-1-(2-chloropyridine-4-carbonyl)-2-methylpyrrolidin-3-ylamino}propan-1-ol

Uniqueness

The uniqueness of 2-{(2R,3R)-1-(2-chloropyridine-4-carbonyl)-2-methylpyrrolidin-3-ylamino}ethan-1-ol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

(2-chloropyridin-4-yl)-[(2R,3R)-3-[2-hydroxyethyl(methyl)amino]-2-methylpyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O2/c1-10-12(17(2)7-8-19)4-6-18(10)14(20)11-3-5-16-13(15)9-11/h3,5,9-10,12,19H,4,6-8H2,1-2H3/t10-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMGIUFIIJCHAF-ZYHUDNBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1C(=O)C2=CC(=NC=C2)Cl)N(C)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](CCN1C(=O)C2=CC(=NC=C2)Cl)N(C)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.